N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)propanamide often involves multi-step synthetic routes. For example, ethyl β-methoxycrotonate reacts with substituted carbonyl compounds in benzene to yield dihydropyran-2-ones, which can further react to produce pyrazole derivatives (Shandala, Ayoub, & Mohammad, 1984). Another relevant synthesis involves the reaction of substituted propenones with thiosemicarbazide, leading to carbothioamide derivatives (Kumara et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds with a base similar to N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)propanamide has been elucidated through techniques such as single-crystal X-ray diffraction. These analyses reveal significant details about the conformation and the intermolecular interactions within the crystal lattice. For instance, a study on a closely related molecule, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, highlighted the presence of a three-dimensional network formed by various hydrogen bonding interactions (Kumara et al., 2017).
properties
IUPAC Name |
N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-3-thiophen-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-14(22-20(24)11-10-18-5-4-12-26-18)19-13-21-23(15(19)2)16-6-8-17(25-3)9-7-16/h4-9,12-14H,10-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQHQMKQUNHREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(C)NC(=O)CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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